![molecular formula C14H17N5O B2385555 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide CAS No. 1797223-84-7](/img/structure/B2385555.png)
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide
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Overview
Description
“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide” is a complex organic compound. It is related to “N-Methyl picolinamide”, which is a novel anticancer agent that inhibits the activity of BCR-ABL kinase . It has been shown to be effective against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) .
Synthesis Analysis
The synthesis of similar compounds involves various organic transformations . For instance, the synthesis of 4-Substituted N-[(Dimethylamino)methyl]benzamides involves refluxing with benzalacetone in methanol . Another method involves the preparation of isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines via the Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines .
Molecular Structure Analysis
The molecular structure of similar compounds like “4-Dimethylaminopyridine” (DMAP) and “N-Methyl-4-(methylamino)picolinamide” have been analyzed . DMAP is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . It is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Chemical Reactions Analysis
The chemical reactions involving similar compounds like DMAP are diverse. DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like DMAP have been studied . DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is soluble in water at a concentration of 50 mg/mL .
Scientific Research Applications
Antitumor Activity
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide: and its derivatives have shown promising antitumor effects. For instance, a series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their activity against human cancer cell lines. Among them, compound 6p demonstrated potent and broad-spectrum anti-proliferative activities, even surpassing the well-known antitumor drug sorafenib . The compound selectively inhibits Aurora-B kinase , a protein involved in cell division regulation. This inhibition disrupts mitosis and impedes tumor growth.
BCR-ABL Kinase Inhibition
N-Methyl picolinamide: has been identified as an effective inhibitor of BCR-ABL kinase , a fusion protein associated with chronic myeloid leukemia (CML). It has demonstrated activity against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) . By targeting this kinase, it interferes with cancer cell proliferation and survival.
Molecular Docking Studies
Computational studies, such as molecular docking, have provided insights into the interactions between compound 6p and its target proteins. These studies help predict binding affinities and guide drug design. For example, docking simulations revealed stable interactions between compound 6p and Aurora-B kinase .
Targeted Drug Delivery
The unique structure of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide may allow for targeted drug delivery. Researchers explore conjugating it with nanoparticles or other carriers to enhance its specificity for cancer cells. This approach minimizes off-target effects and improves therapeutic outcomes.
Safety And Hazards
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-8-13(19(2)3)18-12(17-10)9-16-14(20)11-6-4-5-7-15-11/h4-8H,9H2,1-3H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEIZUDAFZZGMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide |
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